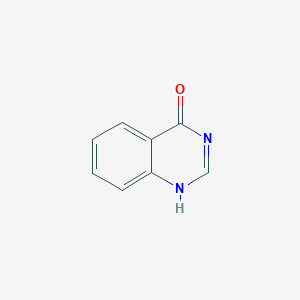

4-Hydroxyquinazoline

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 4-Chinolon kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Cyclisierung von Anthranilsäurederivaten mit Formamid. Die Reaktion beinhaltet typischerweise das Erhitzen des Gemisches auf etwa 125-130 °C für mehrere Stunden, was zur Bildung von 4-Chinolon führt .

Eine weitere Methode beinhaltet die Kupfer-vermittelte Tandem-C(sp2)–H-Aminierung und -Annulation von Benzamiden und Amiden. Diese Methode ist sehr effizient und bietet einen einfachen Weg zur Herstellung von 4-Chinolon .

Industrielle Produktionsmethoden: Die industrielle Produktion von 4-Chinolon beinhaltet oft die großtechnische Synthese unter Verwendung der oben genannten Methoden. Die Wahl der Methode hängt von Faktoren wie Ausbeute, Kosten und Skalierbarkeit ab. Die Kupfer-vermittelte Tandem-C(sp2)–H-Aminierung und -Annulation ist aufgrund ihrer Effizienz und hohen Ausbeute besonders beliebt.

Analyse Chemischer Reaktionen

From Isatoic Anhydride

A high-yield (85%) synthesis involves reacting isatoic anhydride with triethyl orthoformate in ethanol under reflux, catalyzed by ammonium acetate and thiamine hydrochloride (VB₁). The mechanism proceeds through ring-opening and re-cyclization :

textIsatoic Anhydride → Intermediate Enamine → this compound

Conditions :

-

Reflux in ethanol (4 hours)

-

Catalysts: NH₄OAc (7.5 mmol), VB₁ (3 mol%)

-

Recrystallization solvent: Ethanol

Conrad–Limpach Reaction Variants

Modified Conrad–Limpach reactions enable the synthesis of 2-(4-hydroxyquinolin-2-yl)acetic acid derivatives. Hydrolysis with Na₂CO₃ yields stable intermediates, which undergo aminomethylation with paraformaldehyde and piperidine in 1,4-dioxane (requires HCl activation) .

Ring Expansion Reactions

This compound derivatives are synthesized via nucleophilic ring expansion. For example, reacting isatin-1-carboxamides with secondary amines in dry THF induces ring expansion to form This compound-4-carboxamides (yields: 68–85%) :

| Entry | Substituent (R) | Amine Component | IC₅₀ (μM) |

|---|---|---|---|

| 1 | H | Diethylamine | 302 |

| 2 | Cl | Piperidine | 250 |

| 3 | H | Morpholine | 298 |

Mechanism :

-

Nucleophilic attack at indolyl C-2.

-

Five-membered ring opening.

-

Re-cyclization to form a six-membered quinazoline.

Alkylation Reactions

Scandium triflate (Sc(OTf)₃) catalyzes the alkylation of this compound with 2-vinylpyridine in toluene at 110°C under inert conditions :

textThis compound + 2-Vinylpyridine → 3-(2-(Pyridin-2-yl)ethyl)quinazolin-4(3H)-one

Conditions :

-

Catalyst: Sc(OTf)₃ (0.1 mmol)

-

Solvent: Toluene

-

Yield: 82%

Triazolo Derivatives

Using BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and DBU (1,8-diazabicycloundec-7-ene), this compound reacts with 3H- triazolo[4,5-b]pyridine to form fused triazoloquinazolines (yield: 30%) .

Decarboxylation and Hydrolysis

The Gould–Jacobs reaction’s decarboxylation step is critical for generating this compound from ester precursors. Saponification of ethyl 4-oxo-3-carboalkoxyquinazoline with NaOH followed by thermal decarboxylation yields the parent compound :

textEthyl 4-oxo-3-carboethoxyquinazoline → this compound (via NaOH hydrolysis and Δ)

Photochemical Reactivity

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Hydroxyquinazoline serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, especially those targeting cancer and inflammatory diseases. Its unique molecular structure allows for the development of potent inhibitors that can effectively block disease progression.

- Antitumor Activity : Research has demonstrated that derivatives of this compound exhibit notable antitumor properties. For instance, a study synthesized a series of 4(3H)-quinazolinone derivatives with dithiocarbamate side chains and tested their effectiveness against human myelogenous leukemia K562 cells. One compound showed significant inhibitory activity with an IC50 value indicating its potential as an anticancer agent .

- PARP Inhibition : this compound derivatives have also been identified as small molecular inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. These inhibitors can induce defective homologous recombination, leading to enhanced sensitivity in cancer cells resistant to conventional therapies .

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme interactions and metabolic pathways.

- Enzyme Interaction Studies : The compound has been instrumental in understanding the modulation of specific biological activities, making it a valuable tool for elucidating complex biochemical processes. Its ability to affect enzyme kinetics allows researchers to investigate metabolic pathways relevant to various diseases .

Material Science

The compound is also being investigated for its potential applications in material science.

- Advanced Materials : Research indicates that this compound can enhance the properties of polymers and coatings. Its incorporation into materials can improve durability and performance, which is particularly beneficial in industrial applications .

Agricultural Chemistry

In the agricultural sector, this compound is being studied for its potential use as a pesticide or herbicide.

- Sustainable Farming Practices : Its effectiveness in targeting specific pests suggests that it could lead to more sustainable agricultural practices by reducing reliance on broad-spectrum chemicals. This application aligns with growing trends toward environmentally friendly pest management solutions .

Table 1: Antitumor Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 Value (µM) | Notes |

|---|---|---|---|

| Compound A | K562 | 15.2 | Significant inhibitory effect |

| Compound B | HCT-15 | 33.5 | Moderate activity |

| Compound C | HCC1937 | 34.3 | Effective against PARPi-resistant cells |

Table 2: Applications in Material Science

| Application Area | Description |

|---|---|

| Polymer Enhancement | Improves mechanical properties and thermal stability |

| Coatings | Increases resistance to environmental degradation |

Wirkmechanismus

The mechanism of action of Quinazolin-4-ol involves its interaction with various molecular targets and pathways. Quinazolin-4-ol derivatives have been shown to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair . By inhibiting PARP, Quinazolin-4-ol derivatives can induce cell death in cancer cells. Additionally, Quinazolin-4-ol derivatives have been found to modulate signaling pathways involved in inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

4-Chinolon kann mit anderen ähnlichen Verbindungen wie Chinolon und Chinolinderivaten verglichen werden. Während alle diese Verbindungen ein gemeinsames Chinolinringsystem teilen, ist 4-Chinolon aufgrund des Vorhandenseins der Hydroxylgruppe an der vierten Position einzigartig. Diese Hydroxylgruppe verleiht 4-Chinolon unterschiedliche chemische Eigenschaften und Reaktivität.

Ähnliche Verbindungen:

Chinolon: Fehlt die Hydroxylgruppe und hat stattdessen eine Carbonylgruppe.

Chinolin: Die Stammverbindung ohne Substituenten.

4-Chinolon: Ähnlich wie 4-Chinolon, jedoch mit einer Carbonylgruppe an der vierten Position anstelle einer Hydroxylgruppe.

Die einzigartige Struktur von 4-Chinolon ermöglicht es ihm, an spezifischen chemischen Reaktionen teilzunehmen und unterschiedliche biologische Aktivitäten zu zeigen, was es zu einer wertvollen Verbindung in verschiedenen Forschungsbereichen macht.

Eigenschaften

IUPAC Name |

3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNUDYFKZYBWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Record name | 4-quinazolinol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049412 | |

| Record name | 4-Hydroxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-36-1 | |

| Record name | 4(1H)-Quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyquinazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinazolin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-QUINAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84JOT4EY5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.